5-(3-Bromo-4-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-BROMO-4-(2-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL)PHENYL METHYL ETHER: is a complex organic compound with the molecular formula C25H23BrN2O2 . This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-4-(2-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL)PHENYL METHYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-c][1,3]benzoxazine structure, followed by bromination and etherification reactions to introduce the bromo and methyl ether groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-BROMO-4-(2-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL)PHENYL METHYL ETHER undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups .
Scientific Research Applications
2-BROMO-4-(2-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL)PHENYL METHYL ETHER has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-BROMO-4-(2-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL)PHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-2-(4-ETHYLPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER
- 2-(9-BROMO-2-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL)-4,6-DICHLOROPHENOL
Uniqueness
What sets 2-BROMO-4-(2-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL)PHENYL METHYL ETHER apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H19BrN2O2 |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
5-(3-bromo-4-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H19BrN2O2/c1-27-22-12-11-16(13-18(22)24)23-26-20(17-9-5-6-10-21(17)28-23)14-19(25-26)15-7-3-2-4-8-15/h2-13,20,23H,14H2,1H3 |
InChI Key |
SBGXBLYDTBIBGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2)Br |
Origin of Product |
United States |
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